![molecular formula C12H19N3O B2391989 2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide CAS No. 331759-81-0](/img/structure/B2391989.png)
2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide
Overview
Description
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide, also known as 4-aminophenyl-2-dimethylaminoethanamide, is an organic compound that has been studied for its potential medical applications. This compound has been found to have a variety of biochemical and physiological effects, and its synthesis method has been studied extensively.
Scientific Research Applications
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide has been studied for its potential medical applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in oxidative stress. It is also believed to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and inhibit the activity of enzymes involved in oxidative stress. It has also been found to inhibit the growth of cancer cells, and to have anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide in lab experiments include its low cost, its availability, and its ease of synthesis. The limitations of using this compound in lab experiments include its instability in aqueous solutions, its low solubility in water, and its potential to form toxic byproducts when exposed to light or heat.
Future Directions
For 2-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide include further studies to better understand its mechanism of action and its potential medical applications. Additionally, further research is needed to determine its safety and efficacy in humans, as well as to develop more efficient and cost-effective synthesis methods. Other potential future directions include the development of new derivatives of the compound, and the exploration of its potential use in the treatment of other diseases.
properties
IUPAC Name |
2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)8-7-14-12(16)9-10-3-5-11(13)6-4-10/h3-6H,7-9,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHWBMZISVEMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

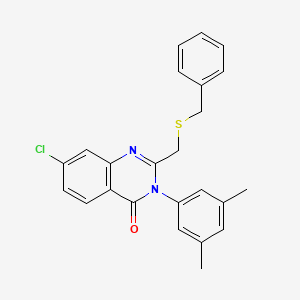

![2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2391911.png)
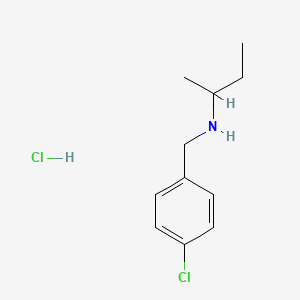

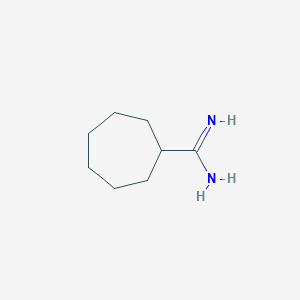

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)
![2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2391921.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile](/img/structure/B2391924.png)
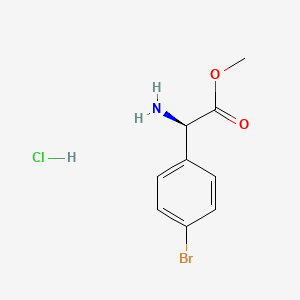
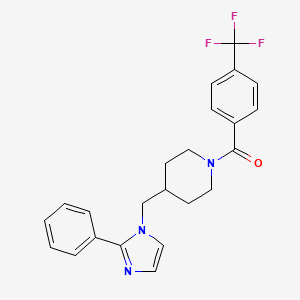
![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)